molecular formula C27H21BrCl2F3N5O2S B2562671 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide CAS No. 394241-12-4

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Cat. No.: B2562671
CAS No.: 394241-12-4
M. Wt: 687.36
InChI Key: FFLRXGONOGEUNM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound with a unique structure that incorporates multiple functional groups, including bromine, chlorine, trifluoromethyl, and triazole

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core triazole structure, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the structure allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl or nitro groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: The triazole ring can participate in coupling reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with advanced functionalities.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrCl2F3N5O2S/c1-14-3-4-15(2)22(9-14)38-23(12-34-25(40)18-11-17(28)6-8-19(18)29)36-37-26(38)41-13-24(39)35-21-10-16(27(31,32)33)5-7-20(21)30/h3-11H,12-13H2,1-2H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLRXGONOGEUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CNC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrCl2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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